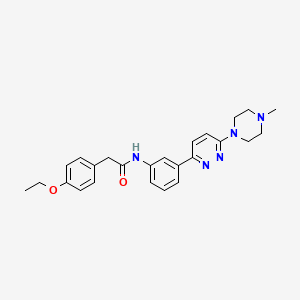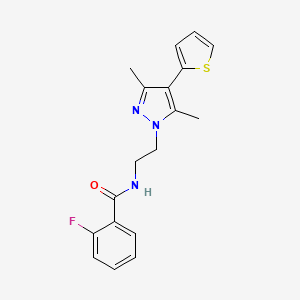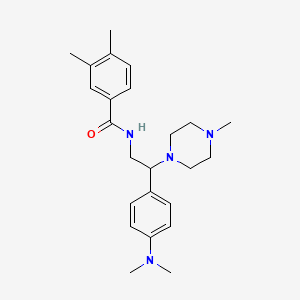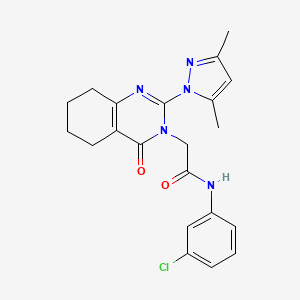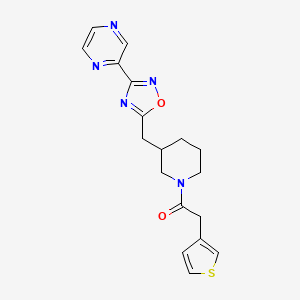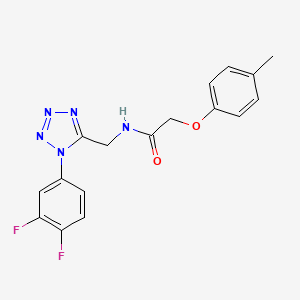
5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of quinoline derivatives. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
科学的研究の応用
Chemoselective Synthesis and Antimicrobial Evaluation
A study focused on the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline, including 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate, revealed potent antimicrobial activities against various pathogens (Krishna, 2018).
Molecular Fluorescent pH-Probes
Research on 8-hydroxyquinoline derivatives, including 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate, demonstrated their application as fluorescent pH-probes in nonaqueous solutions. The study highlighted their potential in pH sensing applications due to significant emission shifts upon protonation (Kappaun et al., 2006).
Synthesis and Antimicrobial Study of Novel Sulfonamides
The synthesis of novel sulfonamides, including derivatives of 8-hydroxyquinoline like 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate, was studied for their antimicrobial properties. These compounds showed enhanced antimicrobial activity compared to the parent compounds (Vanparia et al., 2010).
Pro-apoptotic Effects in Cancer Cells
A study synthesizing sulfonamide derivatives, including N-(quinolin-8-yl)-4-nitro-benzenesulfonamide, demonstrated pro-apoptotic effects and activation of apoptotic genes in various cancer cell lines. This highlights a potential application in cancer therapy (Cumaoğlu et al., 2015).
Antimicrobial and DNA Interaction Studies
The synthesis of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide and its metal complexes, potentially including 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate, demonstrated enhanced antimicrobial activities and strong DNA binding, indicating their potential in medical applications (Kharwar & Dixit, 2021).
Corrosion Inhibition Properties
Research on 8-hydroxyquinoline derivatives, including 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate, explored their efficacy as corrosion inhibitors for mild steel, showcasing their potential in industrial applications (Rbaa et al., 2019).
特性
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2N2O5S/c16-10-8-11(17)15(14-9(10)4-3-7-18-14)24-25(22,23)13-6-2-1-5-12(13)19(20)21/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEKQFDADHSFGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

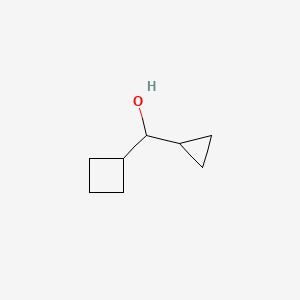
![3,9-dimethyl-1-(2-morpholin-4-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2381420.png)
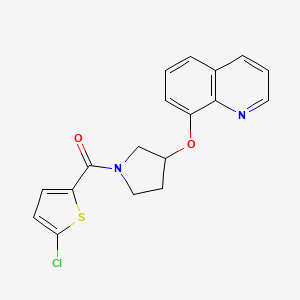
![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2381422.png)
![2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid](/img/structure/B2381423.png)
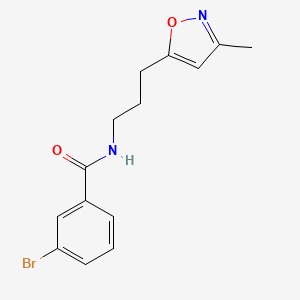
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2381430.png)
